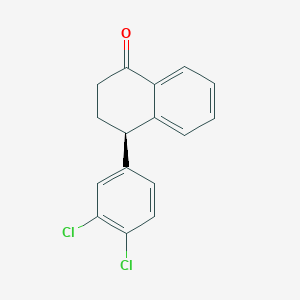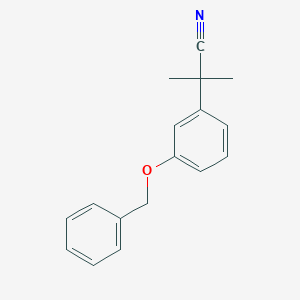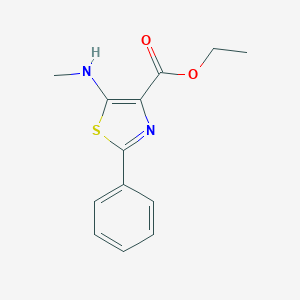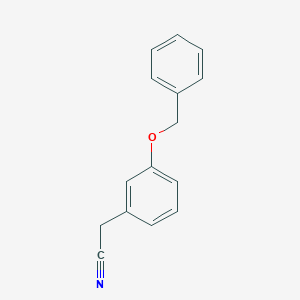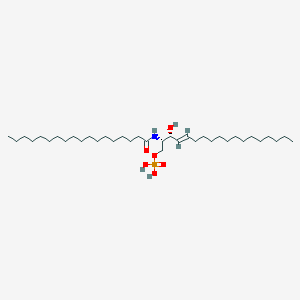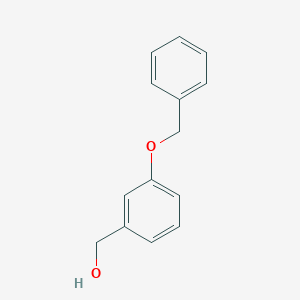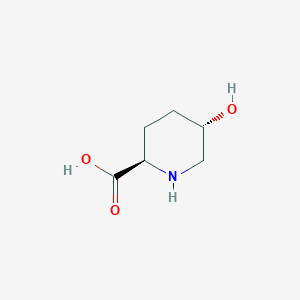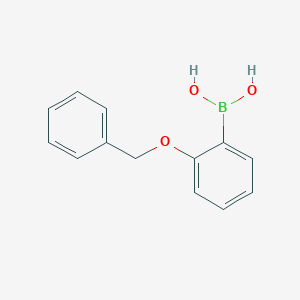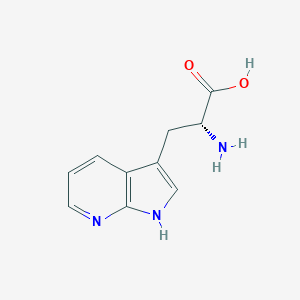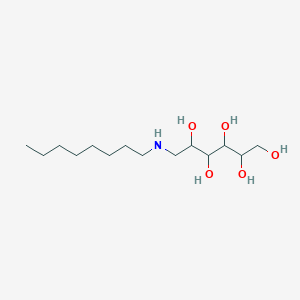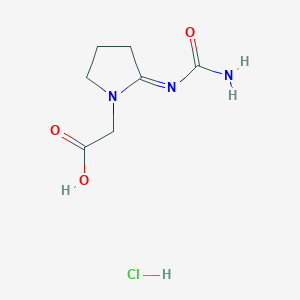
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the type 1 cannabinoid receptor (CB1), which is primarily expressed in the central nervous system.
科学研究应用
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have analgesic effects in animal models of pain, and its anti-inflammatory properties have been demonstrated in models of arthritis and colitis. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been investigated for its neuroprotective effects in models of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
作用机制
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride leads to the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. The downstream effects of CB1 receptor activation include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression.
生化和生理效应
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has been shown to increase the release of dopamine and acetylcholine in the striatum, which may contribute to its analgesic and neuroprotective effects. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride has also been shown to inhibit the release of glutamate and GABA in the hippocampus, which may contribute to its anxiolytic and anticonvulsant effects.
实验室实验的优点和局限性
One of the main advantages of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride in lab experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of CB1 receptor signaling pathways. 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride also has a high affinity for the CB1 receptor, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is its potential for off-target effects, particularly at higher concentrations.
未来方向
There are several future directions for the study of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride, including the investigation of its potential therapeutic applications in other disease models, such as epilepsy and anxiety disorders. The development of novel 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride derivatives with improved pharmacokinetic properties and reduced off-target effects is also an area of active research. Additionally, the elucidation of the molecular mechanisms underlying the effects of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride on neurotransmitter release and gene expression will provide valuable insights into the role of CB1 receptor signaling in normal and pathological conditions.
合成方法
The synthesis of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride involves the reaction of N-acylpyrrolidine with hydroxylamine hydrochloride, followed by the reaction with ethyl chloroformate. The final product is obtained by the reaction of the intermediate with glycine ethyl ester hydrochloride. The purity of 2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride is crucial for its use in scientific research, and several methods have been developed for its purification, including recrystallization, column chromatography, and HPLC.
属性
CAS 编号 |
151602-30-1 |
|---|---|
产品名称 |
2-((Aminocarbonyl)imino)-1-pyrrolidineacetic acid monohydrochloride |
分子式 |
C7H12ClN3O3 |
分子量 |
221.64 g/mol |
IUPAC 名称 |
2-[(2E)-2-carbamoyliminopyrrolidin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O3.ClH/c8-7(13)9-5-2-1-3-10(5)4-6(11)12;/h1-4H2,(H2,8,13)(H,11,12);1H/b9-5+; |
InChI 键 |
WYJQHPBKUJUJSP-UHFFFAOYSA-N |
手性 SMILES |
C1C/C(=N\C(=O)N)/N(C1)CC(=O)O.Cl |
SMILES |
C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
规范 SMILES |
C1CC(=NC(=O)N)N(C1)CC(=O)O.Cl |
同义词 |
1-Carboxylmethyl-2-carbamidoiminopyrrolidine chlorhydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



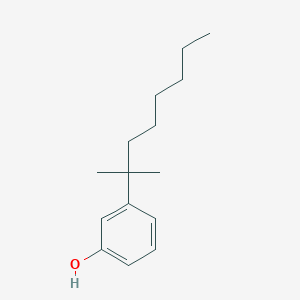
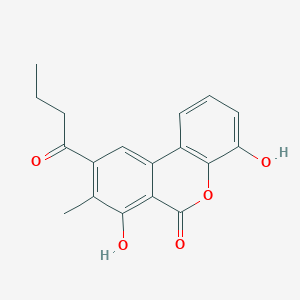
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
